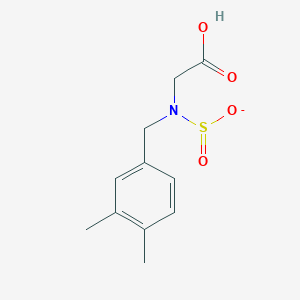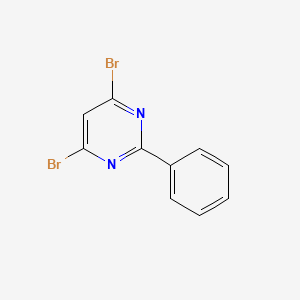![molecular formula C15H9N B13096051 3'-Ethynyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13096051.png)
3'-Ethynyl-[1,1'-biphenyl]-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Ethynyl-[1,1’-biphenyl]-3-carbonitrile is an organic compound with the molecular formula C15H9N It is a derivative of biphenyl, featuring an ethynyl group and a carbonitrile group attached to the biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Ethynyl-[1,1’-biphenyl]-3-carbonitrile typically involves the coupling of a biphenyl derivative with an ethynyl group. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine or potassium carbonate, to facilitate the coupling.
Industrial Production Methods
Industrial production of 3’-Ethynyl-[1,1’-biphenyl]-3-carbonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3’-Ethynyl-[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or chloromethane can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated biphenyl derivatives.
科学研究应用
3’-Ethynyl-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced polymers and electronic materials due to its unique structural properties.
作用机制
The mechanism of action of 3’-Ethynyl-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its potential as an amyloid beta aggregation inhibitor suggests that it may bind to amyloid beta peptides, preventing their aggregation and subsequent plaque formation. This interaction could involve hydrogen bonding, hydrophobic interactions, and π-π stacking with the aromatic rings of the biphenyl structure .
相似化合物的比较
Similar Compounds
4-Ethynyl-1,1’-biphenyl: Similar structure but with the ethynyl group at the 4-position instead of the 3-position.
3-Ethynyl-1,1’-biphenyl: Lacks the carbonitrile group, making it less versatile in certain chemical reactions.
Uniqueness
3’-Ethynyl-[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of both the ethynyl and carbonitrile groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wider range of chemical modifications and interactions compared to similar compounds.
属性
分子式 |
C15H9N |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
3-(3-ethynylphenyl)benzonitrile |
InChI |
InChI=1S/C15H9N/c1-2-12-5-3-7-14(9-12)15-8-4-6-13(10-15)11-16/h1,3-10H |
InChI 键 |
NITWOWXJOSXCRQ-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC(=CC=C1)C2=CC=CC(=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13095976.png)
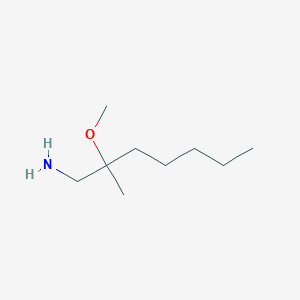
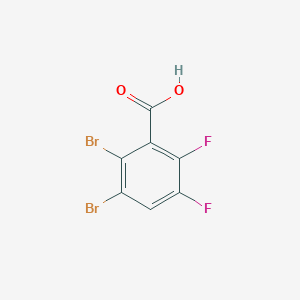
![2-Methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13095996.png)
![3-(3-(2-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate](/img/structure/B13096007.png)
![tert-Butyl 2-methyl-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13096019.png)
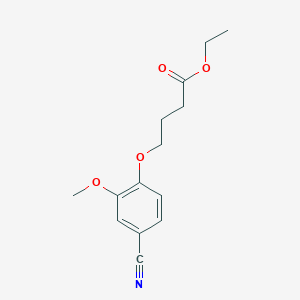
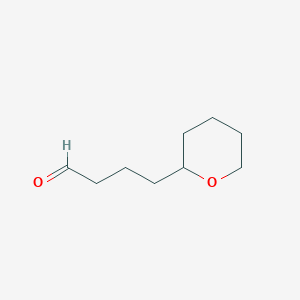
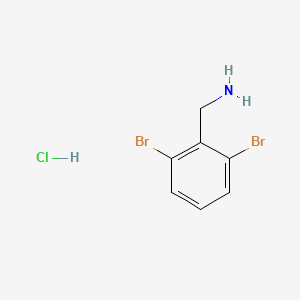

![10-[(3-hydroxyphenyl)methyl]-7-methyl-4-methylsulfinyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B13096038.png)
